![molecular formula C18H14FN3O3 B2437463 3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-79-3](/img/structure/B2437463.png)
3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide, also known as CFPF, is a pyridine derivative with a furo[3,2-b]pyridine ring system. It has a molecular formula of C18H14FN3O3 and a molecular weight of 339.326. The compound is part of the 3,5-disubstituted furo[3,2-b]pyridine sub-series, which are known to be potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furo[3,2-b]pyridine ring system. This core structure is shared with other furo[3,2-b]pyridine derivatives, which have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
- The development of synthetic methods for compounds featuring cyclopropanecarboxamido and fluorophenyl groups has been explored. For example, Zhou et al. (2021) established a high yield synthetic method for a related compound, showcasing the interest in such structures for chemical synthesis and potential applications in medicinal chemistry (Zhou et al., 2021).
Anticancer Activity
- Compounds with furo[3,2-b]pyridine scaffolds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Hung et al. (2014) found that certain derivatives exhibit potent activity, indicating the potential of such structures in the development of anticancer agents (Hung et al., 2014).
Antimicrobial and Antibacterial Activities
- The structural framework of furo[3,2-b]pyridine has also been explored for antimicrobial and antibacterial activities. Flefel et al. (2018) prepared and tested macrocyclic pentaazapyridine and dipeptide pyridine derivatives, showing effectiveness against various microbes, suggesting that similar frameworks might exhibit valuable biological activities (Flefel et al., 2018).
Enzyme Inhibition
- The furo[3,2-b]pyridine core has been incorporated into molecules targeting specific enzymes. For instance, derivatives have been assessed for their inhibitory activity against the phospholipase C enzyme, highlighting the versatility of this scaffold in designing enzyme inhibitors (van Rensburg et al., 2017).
Neurological Applications
- Discovery of compounds targeting the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) for the treatment of cognitive deficits in schizophrenia demonstrates the application of furo[2,3-c]pyridine derivatives in neurological disorders. This highlights the potential therapeutic value of structurally related compounds in addressing cognitive impairment (Wishka et al., 2006).
Synthesis and Physicochemical Characterization
- Structural and physicochemical characterizations of carboxamides and their metal complexes, exploring antibacterial activities, indicate the broad interest in these compounds for various scientific applications, including material science and coordination chemistry (Aktan et al., 2017).
Eigenschaften
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c19-11-5-7-12(8-6-11)21-18(24)16-15(22-17(23)10-3-4-10)14-13(25-16)2-1-9-20-14/h1-2,5-10H,3-4H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAPGYGNQZGWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
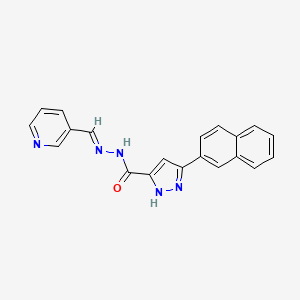
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)
![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)
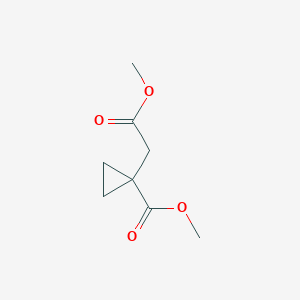
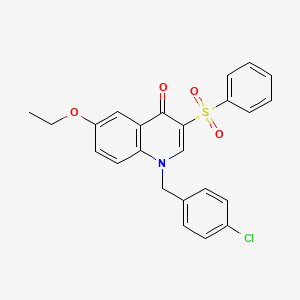
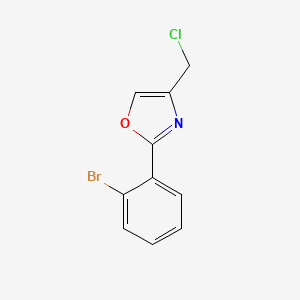
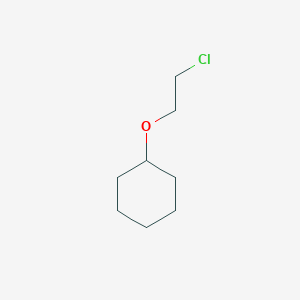

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)